Propyl 4-(nonanoylamino)benzoate
Description
Propyl 4-(nonanoylamino)benzoate is a benzoic acid derivative featuring a propyl ester group at the carboxylic acid position and a nonanoylamino (9-carbon acylated amine) substituent at the para position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as altered solubility, thermal stability, and reactivity compared to simpler alkyl benzoates.
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
propyl 4-(nonanoylamino)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-18(21)20-17-13-11-16(12-14-17)19(22)23-15-4-2/h11-14H,3-10,15H2,1-2H3,(H,20,21) |
InChI Key |
YOQQDPOQSDRMOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The nonanoylamino group distinguishes Propyl 4-(nonanoylamino)benzoate from other benzoate derivatives. Key comparisons include:
Table 1: Comparative Analysis of Benzoate Derivatives
*Calculated based on structural formula.
- Lipophilicity: The nonanoylamino group’s long carbon chain enhances lipophilicity compared to hydroxyl (Propyl Paraben) or dimethylamino substituents. This property may improve compatibility with hydrophobic matrices in polymer systems.
- Thermal Stability: The amide group in this compound likely increases thermal stability relative to esters like Propyl Paraben, which degrade at lower temperatures due to ester hydrolysis .
- Reactivity: Unlike Ethyl 4-(dimethylamino)benzoate, which participates in photoinitiation reactions in resins , the nonanoylamino group’s steric bulk and reduced electron-donating capacity may limit its role in similar applications.
Performance in Polymer and Resin Systems
Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity in resin cements due to its electron-rich dimethylamino group, achieving a 15–20% higher degree of conversion than methacrylate-based initiators . In contrast, this compound’s amide group may reduce reactivity in free-radical polymerization but enhance stability in hydrolytic environments.
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